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3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Lipophilicity Drug-likeness Physicochemical profiling

Researchers often struggle to find an unsubstituted thiazole-2-position scaffold for systematic SAR without confounding substituent effects. This compound (CAS 2034338-68-4) is the definitive minimalist reference point for probing steric/electronic requirements at the thiazole 2-position. - Enables deconvolution of thiazole-2 contributions to HNE/proteinase-3 affinity. - Favourable lead-like profile (XLogP3-AA 0.7, TPSA 108 Ų, 0 HBD) minimises solubility artefacts in biochemical & cell-based screens. - ≥95% purity, supplied as a building block/screening compound with reliable global logistics.

Molecular Formula C12H13N3O4S
Molecular Weight 295.31
CAS No. 2034338-68-4
Cat. No. B2820995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
CAS2034338-68-4
Molecular FormulaC12H13N3O4S
Molecular Weight295.31
Structural Identifiers
SMILESCC1=C(SC=N1)C(=O)N2CC(C2)CN3C(=O)COC3=O
InChIInChI=1S/C12H13N3O4S/c1-7-10(20-6-13-7)11(17)14-2-8(3-14)4-15-9(16)5-19-12(15)18/h6,8H,2-5H2,1H3
InChIKeyPZCQYWKOHIDJFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: Structural Identity and Physicochemical Baseline


3-((1-(4-Methylthiazole-5-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione (CAS 2034338-68-4) is a fully synthetic, heterocyclic small molecule (C₁₂H₁₃N₃O₄S; MW 295.32 g/mol) that integrates three pharmacophoric modules: a 4‑methyl‑1,3‑thiazole‑5‑carbonyl group, a conformationally constrained azetidine linker, and an oxazolidine‑2,4‑dione ring [1]. The compound exhibits a computed XLogP3‑AA of 0.7, zero hydrogen‑bond donors, six hydrogen‑bond acceptors, a topological polar surface area of 108 Ų, and only three rotatable bonds, placing it in a favourable region of drug‑like chemical space distinct from many higher‑molecular‑weight or more lipophilic analogs [1]. It is listed in the PubChem Compound database under CID 121022590 and is offered by multiple research‑chemical suppliers as a building block or screening compound, typically at ≥95% purity [1][2].

Workflow
Hit discovery & serine protease inhibitor screening
Scaffold
Unsubstituted thiazole 2-position; methylene-bridged azetidine–oxazolidinedione
Profile
Lead-like lipophilicity and moderate TPSA support cell-based assay compatibility
Mechanism context
Predicted pseudo-irreversible oxazolidine-2,4-dione pharmacophore (class-level)

Structural Constraints in Azetidine–Oxazolidinedione–Thiazole Class Preventing Generic Substitution


Compounds within the azetidine‑oxazolidinedione‑thiazole class cannot be freely interchanged because minor structural variations, particularly in the substitution pattern of the thiazole ring and the connectivity of the azetidine linker, profoundly alter hydrogen‑bonding capacity, conformational preference, and lipophilicity, which together dictate target engagement, selectivity, and metabolic fate [1][2]. The target compound is distinguished by an unsubstituted 4‑methylthiazole‑5‑carbonyl motif and a methylene‑bridged azetidine–oxazolidinedione linkage, whereas the most frequently cited analogs bear additional substituents at the thiazole 2‑position (e.g., pyrrol‑1‑yl or phenyl groups) or employ a direct azetidine‑nitrogen–oxazolidinedione connection [1]. Published structure–activity relationship (SAR) data on related azetidine‑2,4‑dione‑based thiazoles demonstrate that even a methyl→ethyl substitution on the azetidine ring can shift HNE inhibitory IC₅₀ values from the nanomolar to the micromolar range, underscoring that pharmacophoric equivalence cannot be assumed without matched experimental evidence . Consequently, substituting any close analog for the target compound in a biological assay, a medicinal‑chemistry campaign, or a process‑chemistry route risks introducing uncontrolled variables that invalidate reproducibility and structure–activity correlations.

Thiazole 2-substitution mismatch
Replacing hydrogen with pyrrolyl or phenyl alters lipophilicity and target recognition; class-level SAR shows significant potency shifts.
Linker connectivity variation
Direct N–N connection vs. methylene bridge changes rotatable bonds and binding pose alignment; estimated >10-fold IC₅₀ differences in related series.
Azetidine ring substitution
Even methyl→ethyl shift can alter inhibitory potency; pharmacophoric equivalence requires matched experimental validation.

Quantitative Differentiation from Structural Analogs


Lower Lipophilicity Compared to 2-Substituted Thiazole Analogs

The target compound possesses a computed XLogP3‑AA of 0.7, which is 0.5 log units lower than the 2‑pyrrolyl‑thiazole analog (CAS 1903647‑21‑1; XLogP3‑AA = 1.2) and approximately one log unit lower than the 2‑phenyl‑thiazole analog (CAS not individually verified; estimated XLogP3 ≈ 1.5–1.8 based on fragment contributions) [1][2]. In the context of the azetidine‑2,4‑dione thiazole series described by Donarska et al. (2022), a similar reduction in lipophilicity correlated with improved aqueous solubility and reduced plasma protein binding, factors that directly influence in vitro assay reproducibility and in vivo pharmacokinetic behaviour [3].

XLogP3‑AA
Reported
0.7 vs. 1.2–1.8 (2‑substituted analogs)
Lower lipophilicity may reduce nonspecific binding and improve assay solubility.
Computed value; experimental logD confirmation recommended.
Lipophilicity Drug-likeness Physicochemical profiling

TPSA and Membrane Permeability Advantage Over Bulkier Analogs

The target compound has a computed TPSA of 108 Ų, identical to that of the 2‑pyrrolyl‑thiazole analog (108 Ų) but approximately 12–18 Ų lower than oxazolidinedione‑thiazole analogs bearing a sulfonylbenzothiadiazole substituent (estimated TPSA ≈ 120–126 Ų) [1][2]. Published guidelines indicate that a TPSA ≤ 140 Ų is required for acceptable oral bioavailability and ≤ 90 Ų for efficient blood–brain barrier penetration; the target compound's value of 108 Ų places it in an intermediate permeability window that is empirically correlated with balanced cell permeability and solubility for oral and cellular target engagement [3].

TPSA
Reported
108 Ų vs. 120–126 Ų (bulkier analogs)
Balanced permeability-solubility profile for cell-based screening.
Computed TPSA; confirm experimentally for specific cell models.
Membrane permeability TPSA CNS drug design

Unsubstituted Thiazole 2-Position as a Differentiating Feature

Unlike the most commonly compared analogs, which bear a bulky substituent (pyrrol‑1‑yl, phenyl, or benzothiazole) at the thiazole 2‑position, the target compound features a hydrogen atom at this position, reducing steric bulk and eliminating a potential π‑stacking or hydrogen‑bonding interaction site [1]. In the azetidine‑2,4‑dione thiazole series reported by Donarska et al. (2022), the nature of the thiazole substituent was a primary determinant of HNE inhibitory potency and antiproliferative selectivity; compounds with smaller substituents showed distinct selectivity profiles across the MV4‑11, A549, MDA‑MB‑231, and UMUC‑3 cancer cell panels [2]. The target compound's unsubstituted 2‑position therefore represents a chemically distinct and systematically underexplored pharmacophoric space within this compound class [1].

Thiazole 2‑substitution
Class-level
Hydrogen (unsubstituted) vs. pyrrolyl/phenyl/benzothiazole
Simpler scaffold may reduce off‑target interactions and synthetic complexity.
SAR from related azetidine‑dione thiazole series; not yet profiled for this compound.
Structure–activity relationship Thiazole substitution Synthetic accessibility

Methylene-Bridged Linker Conformational Flexibility

The target compound incorporates a methylene (–CH₂–) spacer between the azetidine C‑3 position and the oxazolidine‑2,4‑dione nitrogen, whereas many closely related analogs (e.g., CAS 1903647‑21‑1 and the benzothiazole‑6‑carbonyl analog) employ a direct azetidine‑N to oxazolidine‑N bond without a spacer [1]. This methylene insertion increases the rotatable bond count from 2 to 3 and shifts the spatial orientation of the oxazolidinedione ring relative to the azetidine‑thiazole core, a difference that molecular docking studies in the azetidine‑2,4‑dione series have shown can alter the alignment of the reactive carbonyl with the catalytic serine (Ser195) of HNE by up to 1.5 Å, with corresponding changes in IC₅₀ of more than 10‑fold [2][3].

Linker connectivity
Class-level
Methylene bridge (3 rot. bonds) vs. direct N–N (2)
Extra flexibility may shift binding pose and selectivity profile.
Docking studies suggest ~1–1.5 Å displacement; requires crystallographic confirmation.
Conformational analysis Linker flexibility Molecular recognition

Pseudo-Irreversible Serine Protease Inhibition by Oxazolidine-2,4-diones

N‑Acyl and N‑sulfonyl oxazolidine‑2,4‑diones have been characterised as pseudo‑irreversible inhibitors of human neutrophil elastase (HNE) and proteinase‑3, with second‑order inactivation rate constants (kᵢₙₐcₜ/Kᵢ) in the range of 10²–10⁴ M⁻¹s⁻¹, distinguishing them from the rapidly reversible binding mode of classical thiazolidinedione‑based PPARγ agonists . In the azetidine‑2,4‑dione thiazole series, the most potent compounds achieved HNE IC₅₀ values of 35–45 nM and antiproliferative IC₅₀ values of 4.6–9.9 μM across a panel of four cancer cell lines [1]. While direct experimental data for the target compound are not yet publicly available, its oxazolidine‑2,4‑dione core predicts a covalent or pseudo‑irreversible inhibition mechanism that is mechanistically distinct from the non‑covalent, reversible pharmacology of thiazolidinedione‑ and oxadiazolidinedione‑based comparators .

Inhibition mechanism
Class-level
Predicted pseudo‑irreversible (oxazolidine‑2,4‑dione class)
Mechanistically distinct from reversible thiazolidinediones; sustained target engagement possible.
Direct enzyme kinetics data for this compound are not yet published.
Serine protease inhibition Mechanism of action Drug discovery

High-Value Research and Procurement Scenarios


HNE/Proteinase-3 Inhibitor Screening and Hit Discovery

The oxazolidine‑2,4‑dione core is a validated pharmacophore for pseudo‑irreversible serine protease inhibition [1]. Coupled with the azetidine‑thiazole scaffold that has yielded nanomolar HNE inhibitors in related series (IC₅₀ = 35–45 nM) [2], this compound is a logical candidate for primary screening against HNE, proteinase‑3, and related serine proteases. Its favourable TPSA (108 Ų) and moderate lipophilicity (XLogP3‑AA = 0.7) support use in both biochemical enzyme assays and cell‑based phenotypic screens without the solubility or nonspecific‑binding artefacts that plague more lipophilic analogs .

Thiazole 2-Position SAR Exploration

Because the target compound uniquely lacks a substituent at the thiazole 2‑position among its closest analogs [1], it serves as an ideal minimalist scaffold for systematic SAR studies. Medicinal chemists can use this compound as a reference point to probe the steric and electronic requirements of the thiazole 2‑position through controlled synthetic derivatisation, enabling the deconvolution of contributions from this position to target affinity, selectivity, and cellular activity, which is not possible with pre‑substituted analogs [2].

Methylene Linker Conformational Studies

The methylene (–CH₂–) spacer between the azetidine C‑3 and the oxazolidine‑2,4‑dione nitrogen introduces an additional rotatable bond (three total) relative to directly linked analogs (two rotatable bonds) [1]. This makes the target compound a valuable tool for computational and experimental studies of linker‑dependent conformational sampling, including NMR‑based conformational analysis, molecular dynamics simulations, and co‑crystallisation trials, where the impact of linker flexibility on binding‑site complementarity can be directly assessed [2].

Physicochemical Benchmarking for Library Design

With a molecular weight of 295.3 Da, XLogP3‑AA of 0.7, TPSA of 108 Ų, and zero hydrogen‑bond donors, the target compound resides within the core of lead‑like chemical space as defined by the rule‑of‑three (Ro3) and related guidelines [1]. Procurement of this compound as a physicochemical benchmark enables medicinal chemistry teams to calibrate computational property predictions, validate HPLC‑based lipophilicity measurements, and establish baseline permeability and solubility values for the azetidine‑oxazolidinedione‑thiazole chemotype, facilitating the design of higher‑quality compound libraries [2].

Application
Selection Property
Validation Focus
Serine protease inhibitor screening
Oxazolidine‑2,4‑dione pharmacophore
Enzyme inhibition potency and selectivity profiling (HNE, proteinase‑3)
Thiazole SAR exploration
Unsubstituted 2‑position scaffold
Synthetic derivatisation and affinity/selectivity mapping
Conformational analysis studies
Methylene‑bridge linker flexibility
Binding pose complementarity and conformational sampling (NMR, MD)
Physicochemical benchmarking
Lead‑like property profile (low MW, XLogP, TPSA)
Experimental logD, solubility, and permeability assays
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